(4-Aminopiperidin-1-yl)(3-methylphenyl)methanone
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Overview
Description
(4-Aminopiperidin-1-yl)(3-methylphenyl)methanone is a chemical compound characterized by the presence of an aminopiperidine group attached to a methylphenyl methanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Aminopiperidin-1-yl)(3-methylphenyl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-aminopiperidine and 3-methylbenzoyl chloride.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Procedure: The 4-aminopiperidine is reacted with 3-methylbenzoyl chloride in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions: (4-Aminopiperidin-1-yl)(3-methylphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the ketone group to an alcohol.
Substitution: The amino group in the piperidine ring can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
(4-Aminopiperidin-1-yl)(3-methylphenyl)methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in biochemical assays to study enzyme interactions and receptor binding.
Industry: It can be used in the production of specialty chemicals and as a building block in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (4-Aminopiperidin-1-yl)(3-methylphenyl)methanone depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The piperidine ring and the ketone group are crucial for its interaction with biological molecules, influencing its binding affinity and specificity.
Comparison with Similar Compounds
(4-Aminopiperidin-1-yl)(4-methylphenyl)methanone: Similar structure but with a different position of the methyl group on the phenyl ring.
(4-Aminopiperidin-1-yl)(3-chlorophenyl)methanone: Similar structure but with a chlorine substituent instead of a methyl group.
Uniqueness: (4-Aminopiperidin-1-yl)(3-methylphenyl)methanone is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets, making it a valuable compound for developing new chemical entities with distinct properties.
Properties
Molecular Formula |
C13H18N2O |
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Molecular Weight |
218.29 g/mol |
IUPAC Name |
(4-aminopiperidin-1-yl)-(3-methylphenyl)methanone |
InChI |
InChI=1S/C13H18N2O/c1-10-3-2-4-11(9-10)13(16)15-7-5-12(14)6-8-15/h2-4,9,12H,5-8,14H2,1H3 |
InChI Key |
NHLWUQOGWIZVMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCC(CC2)N |
Origin of Product |
United States |
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